2,3,5-Trimethylhexane

Description

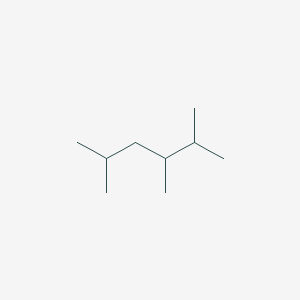

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGLTLJZCVNPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870833 | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.7 [mmHg] | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1069-53-0 | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and discovery of 2,3,5-Trimethylhexane

An In-depth Technical Guide on the Synthesis and Characterization of 2,3,5-Trimethylhexane

Introduction

2,3,5-Trimethylhexane is a branched-chain alkane with the molecular formula C₉H₂₀.[1][2][3][4][5] As a member of the nonane (B91170) isomer group, it is a colorless liquid at room temperature and is insoluble in water but soluble in non-polar organic solvents like hexane, benzene, and ether.[1][6][7] This compound is primarily used as a reference standard in octane (B31449) rating tests for gasoline due to its high octane number and as a solvent in chemical reactions.[1][6][8] Its branched structure results in a lower boiling point compared to its straight-chain counterparts, a key characteristic influencing its applications.[9] While specific details on its initial discovery are not extensively documented, its characterization and synthesis are of interest in organic chemistry and the petroleum industry.

Physicochemical and Spectroscopic Data

Quantitative data for 2,3,5-trimethylhexane is summarized below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physical and Chemical Properties of 2,3,5-Trimethylhexane

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ | [1][2][3][4][5] |

| Molecular Weight | 128.26 g/mol | [2][8][9][10][11] |

| CAS Number | 1069-53-0 | [2][3][6][9] |

| Appearance | Colorless liquid | [1][6][7] |

| Density | 0.7258 g/cm³ @ 20 °C | [8] |

| Boiling Point | 131.4 °C | [8] |

| Melting Point | -127.9 °C | [8] |

| Refractive Index | 1.4037 | [8] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][6][7] |

Table 2: Spectroscopic Data for 2,3,5-Trimethylhexane

| Spectroscopic Technique | Data Highlights | Source |

| ¹³C NMR | Nine distinct signals are expected due to the chiral center at the C3 position, making all carbons chemically non-equivalent. Chemical shifts reported in Dioxane (ppm): 34.3, 31.9, 29.8, 25.1, 22.8, 22.7, 19.8, 16.3, 11.5. | [9][12] |

| Mass Spectrometry (EI) | The mass spectrum provides a unique fragmentation pattern for identification. Data is available in the NIST Chemistry WebBook. | [2][9] |

| IR Spectroscopy | The infrared spectrum shows characteristic C-H stretching and bending vibrations for alkanes. Gas-phase spectrum data is available in the NIST Chemistry WebBook. | [3][4] |

Synthetic Methodologies

The synthesis of 2,3,5-trimethylhexane, a non-symmetrical branched alkane, can be approached through several routes. Laboratory-scale syntheses typically focus on building the specific carbon skeleton, while industrial production is often a result of large-scale refining processes.

Hydrogenation of 2,3,5-Trimethylhexene (Direct Route)

The most direct and common laboratory synthesis involves a two-stage process: the dehydration of a suitable alcohol precursor (e.g., 2,3,5-trimethyl-2-hexanol or 2,3,5-trimethyl-3-hexanol) to form the corresponding alkene, followed by catalytic hydrogenation to the saturated alkane.[9]

-

Stage 1: Dehydration: The alcohol is treated with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heated. This E1 reaction proceeds through a carbocation intermediate, yielding one or more isomers of trimethylhexene.[9]

-

Stage 2: Hydrogenation: The purified alkene is then reacted with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) to reduce the double bond, yielding 2,3,5-trimethylhexane.[9]

References

- 1. chembk.com [chembk.com]

- 2. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

- 3. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

- 5. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

- 6. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

- 9. 2,3,5-Trimethylhexane | 1069-53-0 | Benchchem [benchchem.com]

- 10. (3S)-2,3,5-trimethylhexane | C9H20 | CID 59954463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3,5-Trimethylhexane | C9H20 | CID 14045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 2,3,5-Trimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,5-trimethylhexane (CAS No: 1069-53-0), a saturated branched-chain alkane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are provided as illustrative examples for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for 2,3,5-trimethylhexane, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts.

Predicted ¹H NMR Data

The proton NMR spectrum of 2,3,5-trimethylhexane is characterized by a number of overlapping signals in the upfield region, typical for aliphatic compounds.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |

| CH₃ (on C2) | 0.85 | Doublet | 3H |

| CH₃ (on C3) | 0.83 | Doublet | 3H |

| CH₃ (on C5) | 0.86 | Doublet | 6H |

| CH (on C2) | 1.55 | Multiplet | 1H |

| CH (on C3) | 1.35 | Multiplet | 1H |

| CH₂ (on C4) | 1.15 | Multiplet | 2H |

| CH (on C5) | 1.65 | Multiplet | 1H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C1 (on C2) | 22.7 |

| C2 | 32.0 |

| C3 | 36.5 |

| C4 | 45.3 |

| C5 | 25.2 |

| C6 | 22.7 |

| C7 (on C3) | 16.5 |

| C8 (on C5) | 22.7 |

| C9 (on C5) | 22.7 |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2,3,5-trimethylhexane is dominated by absorptions corresponding to C-H stretching and bending vibrations.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2960 | C-H Asymmetric Stretch | Strong |

| ~2870 | C-H Symmetric Stretch | Strong |

| ~1465 | C-H Bend (Scissoring) | Medium |

| ~1380 | C-H Bend (Methyl Rock) | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,3,5-trimethylhexane shows a characteristic fragmentation pattern for a branched alkane. The molecular ion peak is often of low abundance.[2]

| m/z | Relative Abundance (%) | Assignment |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 50 | [C₅H₁₁]⁺ |

| 85 | 20 | [C₆H₁₃]⁺ |

| 128 | <5 | [C₉H₂₀]⁺ (Molecular Ion) |

Experimental Protocols

The following are illustrative protocols for the acquisition of spectroscopic data for a volatile liquid alkane such as 2,3,5-trimethylhexane.

NMR Spectroscopy (Illustrative Protocol)

-

Sample Preparation: A sample of 2,3,5-trimethylhexane (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Spectral Width: 0-50 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 (or more, depending on concentration).

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy (Illustrative Protocol)

-

Sample Preparation: For a liquid sample like 2,3,5-trimethylhexane, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) (Illustrative Protocol)

-

Sample Preparation: A dilute solution of 2,3,5-trimethylhexane is prepared in a volatile solvent such as hexane (B92381) or pentane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 35-200.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of 2,3,5-trimethylhexane. The mass spectrum corresponding to this peak is then extracted and analyzed for its fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 2,3,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 2,3,5-trimethylhexane. It delves into the structural complexities, physicochemical properties, and analytical methodologies pertinent to this branched alkane. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a detailed understanding of this compound and its isomeric forms.

Introduction

2,3,5-Trimethylhexane is a saturated branched alkane with the molecular formula C9H20.[1][2][3] As a structural isomer of nonane (B91170), it finds applications in the fuel industry as a high-octane component and serves as a reference compound in various chemical analyses.[4] Its structure contains chiral centers, giving rise to multiple stereoisomers, each with unique three-dimensional arrangements and potentially different biological and chemical properties. A thorough understanding of the stereoisomerism of 2,3,5-trimethylhexane is crucial for its synthesis, separation, and characterization, particularly in fields where stereochemistry plays a critical role, such as drug development and materials science.

Isomerism in 2,3,5-Trimethylhexane

Structural Isomers

2,3,5-Trimethylhexane is one of the numerous structural isomers of nonane (C9H20). Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The unique branching pattern of 2,3,5-trimethylhexane distinguishes it from other nonane isomers and influences its physical properties, such as its boiling and melting points.

Stereoisomers

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[5] The stereoisomerism in 2,3,5-trimethylhexane arises from the presence of chiral centers. A chiral center is a carbon atom bonded to four different groups.

In the structure of 2,3,5-trimethylhexane, the carbon atoms at positions 3 and 5 are chiral centers. This is because each is bonded to a hydrogen atom, a methyl group, and two different alkyl groups. The carbon at position 2 is not a chiral center as it is bonded to two identical methyl groups (within the isopropyl group).

With two chiral centers, the maximum number of possible stereoisomers is 2^n, where n is the number of chiral centers. Therefore, for 2,3,5-trimethylhexane, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(3R, 5R)-2,3,5-trimethylhexane

-

(3S, 5S)-2,3,5-trimethylhexane

-

(3R, 5S)-2,3,5-trimethylhexane

-

(3S, 5R)-2,3,5-trimethylhexane

Enantiomers are non-superimposable mirror images of each other.[6] The pairs are ((3R, 5R) and (3S, 5S)) and ((3R, 5S) and (3S, 5R)). Diastereomers are stereoisomers that are not mirror images of each other. For example, (3R, 5R)-2,3,5-trimethylhexane is a diastereomer of (3R, 5S)-2,3,5-trimethylhexane.

Physicochemical Properties

The physicochemical properties of the stereoisomers of 2,3,5-trimethylhexane are expected to be very similar, making their separation challenging. Enantiomeric pairs will have identical physical properties such as boiling point, melting point, and density, and will only differ in their interaction with plane-polarized light and other chiral molecules. Diastereomers will have different physical properties.

Table 1: Physicochemical Properties of 2,3,5-Trimethylhexane

| Property | Value | Reference |

| Molecular Formula | C9H20 | [1][2][3] |

| Molecular Weight | 128.25 g/mol | [2][7] |

| Boiling Point | 131.4 °C | [4] |

| Melting Point | -127.9 °C | [4] |

| Density | 0.7258 g/cm³ at 20 °C | [4] |

| Appearance | Colorless liquid | [3][8] |

| Solubility | Insoluble in water; soluble in organic solvents | [8] |

| XLogP3 | 4.2 | [2][7] |

Experimental Protocols

Synthesis

A common synthetic route to 2,3,5-trimethylhexane involves a two-step process starting from a corresponding alcohol or alkene.

4.1.1. Dehydration of 2,3,5-Trimethyl-3-hexanol

-

Reactants : 2,3,5-trimethyl-3-hexanol, strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

-

Procedure : The alcohol is heated in the presence of the acid catalyst. The reaction mixture is heated to drive the elimination of water.

-

Product : The primary product is 2,3,5-trimethyl-2-hexene, though other isomeric alkenes may also be formed.

-

Purification : The resulting alkene mixture is purified by distillation.

4.1.2. Hydrogenation of 2,3,5-Trimethyl-2-hexene

-

Reactants : Purified 2,3,5-trimethyl-2-hexene, hydrogen gas (H2), catalyst (e.g., Platinum(IV) oxide, Palladium on carbon).

-

Procedure : The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reaction vessel. The catalyst is added, and the vessel is filled with hydrogen gas to the desired pressure. The mixture is then agitated at a specific temperature until the reaction is complete.

-

Work-up : The catalyst is removed by filtration. The solvent is then removed by evaporation to yield the final product, 2,3,5-trimethylhexane.

-

Purification : If necessary, the product can be further purified by fractional distillation.

Separation of Stereoisomers

The separation of the stereoisomers of 2,3,5-trimethylhexane, particularly the enantiomers, requires chiral separation techniques.

4.2.1. Chiral Gas Chromatography (GC)

-

Principle : Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus separation.

-

Column : A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, is required.

-

Mobile Phase : An inert carrier gas, such as helium or hydrogen.

-

Detection : A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

-

Procedure : A vaporized sample of the 2,3,5-trimethylhexane stereoisomeric mixture is injected into the GC. The enantiomers are separated based on their differential interactions with the CSP. The separated isomers are then detected as they elute from the column.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Provides information about the proton environment in the molecule. The spectra of the different stereoisomers are expected to be very similar, with potential minor differences in chemical shifts for the protons near the chiral centers.

-

¹³C NMR : Provides information about the carbon skeleton. The number of unique carbon signals can help to confirm the structure. For 2,3,5-trimethylhexane, nine distinct carbon signals are expected.

4.3.2. Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS : Provides a fragmentation pattern that can be used to identify the compound. The mass spectra of all stereoisomers will be identical, showing a molecular ion peak (M+) at m/z 128 and characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for 2,3,5-trimethylhexane.[9]

Visualization of Isomeric Relationships

The relationships between the stereoisomers of 2,3,5-trimethylhexane can be visualized using a logical diagram.

Caption: Stereoisomeric relationships of 2,3,5-trimethylhexane.

Conclusion

2,3,5-Trimethylhexane presents a notable case study in stereoisomerism within branched alkanes. The presence of two chiral centers gives rise to four distinct stereoisomers, comprising two enantiomeric pairs. While the physicochemical properties of these isomers are very similar, necessitating advanced analytical techniques such as chiral gas chromatography for their separation, a comprehensive understanding of their distinct three-dimensional structures is paramount for applications in stereoselective synthesis and other specialized fields of chemistry. This guide provides a foundational overview for researchers and professionals, highlighting the key structural features, properties, and analytical considerations for the isomers and stereoisomers of 2,3,5-trimethylhexane. Further research into the specific properties and biological activities of the individual stereoisomers would be a valuable contribution to the field.

References

- 1. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 2. 2,3,5-Trimethylhexane | C9H20 | CID 14045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. homework.study.com [homework.study.com]

- 6. Khan Academy [khanacademy.org]

- 7. (3S)-2,3,5-trimethylhexane | C9H20 | CID 59954463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

Physical properties of 2,3,5-Trimethylhexane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of 2,3,5-trimethylhexane, specifically its boiling point and density. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Core Physical Properties

2,3,5-trimethylhexane is a branched-chain alkane with the chemical formula C9H20. As a colorless liquid, its physical characteristics are crucial for its application as a solvent and in fuel production.

Quantitative Data Summary

The boiling point and density of 2,3,5-trimethylhexane have been reported with some variability across different sources. This variance can be attributed to different experimental conditions and measurement techniques. The following table summarizes the reported values.

| Physical Property | Reported Values | Notes |

| Boiling Point | 111-114 °C[1] | |

| 131.8 ± 7.0 °C[2] | at 760 mmHg | |

| 131.8 °C[3][4] | at 760 mmHg | |

| 131 °C[5] | ||

| 131.4 °C[6] | ||

| Density | 0.757 g/cm³[1] | |

| 0.7 ± 0.1 g/cm³[2] | ||

| 0.719 g/cm³[3][4] | ||

| 0.7258 g/cm³[6] | at 20 °C | |

| 0.717 g/mL[5] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for 2,3,5-trimethylhexane are not extensively detailed in publicly available literature, general and well-established methods for determining the boiling point and density of alkanes are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes like 2,3,5-trimethylhexane, common laboratory methods for its determination include the Thiele tube method and the capillary method.[7][8]

Thiele Tube Method: A Step-by-Step Protocol

-

Sample Preparation: A small sample (less than 0.5 mL) of 2,3,5-trimethylhexane is placed in a small test tube or a Durham tube.[7]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[7]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, forming a steady stream of bubbles.[7]

-

Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[8]

Determination of Density

The density of a liquid is its mass per unit volume. For alkanes, a common and precise method for density measurement is the use of a vibrating tube densimeter.[9][10] Molecular dynamics simulations are also employed to predict the density of n-alkanes.[11][12]

Vibrating Tube Densitometer: A Methodological Overview

-

Instrument Calibration: The vibrating tube densimeter is first calibrated using two standards of known density, typically dry air and pure water.

-

Sample Injection: A small, bubble-free sample of 2,3,5-trimethylhexane is introduced into the U-shaped vibrating tube within the instrument.

-

Oscillation Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents.

-

Density Calculation: The instrument measures the oscillation period and, based on the calibration, calculates the density of the sample. The temperature of the sample is precisely controlled during the measurement as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of a physical property of a chemical compound.

Caption: Generalized workflow for physical property determination.

References

- 1. chembk.com [chembk.com]

- 2. 2,3,5-Trimethylhexane | CAS#:1069-53-0 | Chemsrc [chemsrc.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,3,5-trimethylhexane | 1069-53-0 [chemnet.com]

- 5. 2,3,5-trimethylhexane [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Simulation Study on the Density Behavior of n-Alkane/CO2 Systems - PMC [pmc.ncbi.nlm.nih.gov]

2,3,5-Trimethylhexane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylhexane, a branched-chain alkane. It details its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and related fields, offering in-depth information for laboratory applications and theoretical understanding.

Chemical Identification and Formula

2,3,5-Trimethylhexane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a hexane (B92381) backbone with three methyl group substituents at positions 2, 3, and 5.

Molecular Formula: C₉H₂₀[1][2]

CAS Number: 1069-53-0

Physicochemical Properties

The physical and chemical properties of 2,3,5-trimethylhexane are summarized in the table below. These properties are crucial for its application as a solvent and a component in fuels.

| Property | Value | Reference |

| Molecular Weight | 128.26 g/mol | [3] |

| Appearance | Colorless liquid | |

| Density | 0.7258 g/cm³ at 20 °C | [2] |

| Boiling Point | 131.4 °C | [2] |

| Melting Point | -127.9 °C | [2] |

| Flash Point | 24.4 ± 11.7 °C | [2] |

| Refractive Index | 1.4037 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Experimental Protocols

Synthesis of Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of branched alkanes like 2,3,5-trimethylhexane is through a Grignard reaction, followed by the reduction of the resulting tertiary alcohol.[4] This multi-step synthesis allows for the controlled construction of the carbon skeleton.

Step 1: Grignard Reagent Formation

-

Preparation: All glassware must be rigorously dried to exclude moisture, as Grignard reagents are highly water-sensitive. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Initiation: Place magnesium turnings in a flask. Activation of the magnesium surface can be achieved by adding a small crystal of iodine.[5]

-

Reaction: A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in an anhydrous ether solvent (such as diethyl ether or THF) is added dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed.[5]

-

Completion: After the addition of the alkyl halide is complete, the mixture is typically refluxed for a period to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with a Ketone

-

Addition: The prepared Grignard reagent is cooled to 0 °C. A solution of a suitable ketone (e.g., 4-methyl-2-pentanone) in anhydrous ether is then added dropwise.[4]

-

Workup: After the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid.[4] This step protonates the alkoxide intermediate to form a tertiary alcohol.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is removed to yield the crude tertiary alcohol.[4]

Step 3: Reduction of the Tertiary Alcohol

The final step to obtain the alkane is the reduction of the tertiary alcohol. This can be achieved through various methods, such as reaction with a strong acid and a reducing agent.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 2,3,5-trimethylhexane, especially in complex mixtures such as gasoline.[6]

-

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for identification.

-

Application: ASTM D5769 provides a standard test method for the determination of aromatics in gasoline by GC-MS, and similar principles can be applied to the analysis of branched alkanes.[6][7] The method involves a multi-point calibration with standards to ensure accurate quantification.

-

Isomer Discrimination: A significant challenge in the analysis of trimethylhexanes is the differentiation of its structural isomers, which often have similar boiling points and mass spectra. The use of high-resolution capillary columns and careful analysis of retention indices can aid in their separation and identification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules.

-

¹H NMR: Provides information about the different types of protons in the molecule and their connectivity. For 2,3,5-trimethylhexane, the spectrum would show a complex pattern of overlapping signals in the aliphatic region due to the presence of multiple methyl, methylene, and methine groups.

-

¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, providing a clear picture of the carbon skeleton.[3] Spectra can be referenced in databases for comparison.[9]

Visualizations

Synthesis of a Branched Alkane via Grignard Reaction

Caption: Workflow for the synthesis of a branched alkane.

Isomeric Relationship of Trimethylhexanes

Caption: Structural isomers of trimethylhexane.

References

- 1. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2,3,5-Trimethylhexane | C9H20 | CID 14045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]

- 7. agilent.com [agilent.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Conformational Analysis of 2,3,5-Trimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational isomers of 2,3,5-trimethylhexane, a branched alkane of interest in various chemical and industrial applications. A detailed examination of the steric and torsional strains associated with rotation around the central C3-C4 bond is presented. This document summarizes quantitative data for the relative energies of key conformers, outlines detailed experimental and computational protocols for their study, and includes visualizations of conformational relationships to facilitate a comprehensive understanding of the molecule's three-dimensional structure and energetic landscape. This information is critical for researchers in medicinal chemistry and materials science where molecular conformation plays a pivotal role in determining physical properties and biological activity.

Introduction

2,3,5-Trimethylhexane is a branched-chain alkane, a structural isomer of nonane.[1] Its molecular structure, characterized by a hexane (B92381) backbone with methyl groups at the 2, 3, and 5 positions, gives rise to a complex conformational landscape.[1] Understanding the relative stabilities of its various conformers is essential for predicting its physical properties, such as boiling point and viscosity, as well as its behavior in chemical reactions.[1] The study of alkane conformations is foundational to organic chemistry and has significant implications in fields such as drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets.

This guide focuses on the conformational analysis of 2,3,5-trimethylhexane, with a particular emphasis on the rotation about the C3-C4 single bond. By applying the principles of steric and torsional strain, we can predict the most stable and least stable conformations of this molecule.

Conformational Analysis of the C3-C4 Bond

The central C3-C4 bond of 2,3,5-trimethylhexane is subject to significant steric hindrance due to the presence of bulky substituents on both carbons. Viewing the molecule along the C3-C4 bond, we can construct Newman projections to analyze the spatial arrangement of these substituents. Carbon-3 is attached to a hydrogen, a methyl group, and an isopropyl group. Carbon-4 is attached to two hydrogens and an isobutyl group.

Rotation around the C3-C4 bond gives rise to a series of staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima. The relative energies of these conformers are determined by the sum of torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups).

Staggered Conformations

There are three staggered conformations for rotation around the C3-C4 bond, each with a dihedral angle of 60° between the substituents on the front and back carbons. These are generally more stable than the eclipsed conformations. The relative stability of the staggered conformers depends on the number and type of gauche interactions, which are steric repulsions between groups that are 60° apart.

-

Anti-Conformation: The most stable staggered conformation is typically the one where the largest groups on the adjacent carbons are 180° apart (anti-periplanar). In the case of 2,3,5-trimethylhexane, this would involve the arrangement where the isopropyl group on C3 is anti to the isobutyl group on C4. This arrangement minimizes steric strain.

-

Gauche Conformations: The other two staggered conformations are gauche conformations, where the largest groups are 60° apart. These are generally higher in energy than the anti-conformation due to steric repulsion between the gauche groups.

Eclipsed Conformations

The eclipsed conformations are the least stable due to both torsional strain from the eclipsing of bonds and severe steric strain from the close proximity of bulky substituents. There are three eclipsed conformations, with the highest energy conformation occurring when the largest groups on C3 and C4 are eclipsing each other (0° dihedral angle).

Quantitative Analysis of Conformational Energies

The relative energies of the different conformers of 2,3,5-trimethylhexane can be estimated by considering the energetic cost of various steric and torsional interactions. These values are derived from studies of simpler alkanes like butane (B89635) and propane.

| Interaction | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |

| H-H eclipsing (Torsional) | 4.0 | 1.0 |

| CH₃-H eclipsing | 6.0 | 1.4 |

| CH₃-CH₃ eclipsing | 11.0 | 2.6 |

| CH₃-CH₃ gauche (Steric) | 3.8 | 0.9 |

Table 1: Estimated Strain Energies for Common Interactions.[2][3]

Due to the complexity of the isopropyl and isobutyl groups, the actual strain energies for their interactions in 2,3,5-trimethylhexane would be greater than those listed for methyl groups. A more precise quantification of these energies requires computational modeling.

Experimental and Computational Protocols

A combination of experimental and computational methods can be employed to perform a detailed conformational analysis of 2,3,5-trimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational preferences of molecules in solution.[4][5]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of 2,3,5-trimethylhexane in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR spectra at various temperatures. Temperature-dependent studies can provide information about the energy barriers between different conformers.[6]

-

Spectral Analysis: Analyze the coupling constants (J-values) between vicinal protons. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring the temperature dependence of the coupling constants, the enthalpy and entropy differences between conformers can be determined.[4]

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are invaluable tools for modeling the structures and energies of different conformers.[7][8]

Protocol for Molecular Mechanics (MM) Calculations:

-

Structure Building: Construct the 3D structure of 2,3,5-trimethylhexane using a molecular modeling software package.

-

Conformational Search: Perform a systematic conformational search by rotating the C3-C4 dihedral angle in small increments (e.g., 10-15 degrees).

-

Energy Minimization: At each rotational step, perform an energy minimization to obtain the lowest energy structure for that particular dihedral angle. This process uses a force field (e.g., MMFF94, AMBER) to calculate the potential energy of the molecule based on bond lengths, bond angles, dihedral angles, and non-bonded interactions.[8]

-

Data Analysis: Plot the potential energy as a function of the dihedral angle to generate a potential energy diagram. Identify the energy minima (staggered conformers) and maxima (eclipsed conformers) and calculate their relative energies.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of 2,3,5-trimethylhexane.

Figure 1: Substituents on the C3 and C4 carbons of 2,3,5-trimethylhexane.

Figure 2: Newman projection of a staggered conformation of 2,3,5-trimethylhexane viewed along the C3-C4 bond.

References

- 1. 2,3,5-Trimethylhexane | 1069-53-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 4. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auremn.org.br [auremn.org.br]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. stolaf.edu [stolaf.edu]

An In-depth Technical Guide on the Thermochemical Data of 2,3,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,3,5-trimethylhexane (CAS RN: 1069-53-0, Formula: C₉H₂₀). The information is compiled from critically evaluated sources, including the National Institute of Standards and Technology (NIST) WebBook and other reputable chemical property databases. This document is intended to serve as a core reference for researchers and professionals requiring precise thermochemical parameters for this branched-chain alkane.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 2,3,5-trimethylhexane in its gas and liquid phases.

Table 1: Standard Molar Enthalpy and Entropy

| Property | Phase | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -242.7 ± 1.9 | kJ/mol | NIST WebBook[1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -284.0 ± 1.0 | kJ/mol | NIST WebBook[1] |

| Standard Molar Entropy (S°) | Ideal Gas | 468.86 | J/mol·K | NIST WebBook[1] |

Table 2: Molar Heat Capacity

| Property | Phase | Value | Units | Temperature (K) | Source |

| Molar Heat Capacity (Cp) | Ideal Gas | 195.31 | J/mol·K | 298.15 | NIST WebBook[1] |

| Molar Heat Capacity (Cp) | Ideal Gas | 215.13 | J/mol·K | 300 | Cheméo[2] |

| Molar Heat Capacity (Cp) | Ideal Gas | 271.74 | J/mol·K | 400 | Cheméo[2] |

| Molar Heat Capacity (Cp) | Ideal Gas | 329.98 | J/mol·K | 500 | Cheméo[2] |

Table 3: Phase Change and Other Properties

| Property | Value | Units | Source |

| Standard Enthalpy of Vaporization (ΔvapH°) | 41.45 | kJ/mol | NIST WebBook[3] |

| Boiling Point (at 1 atm) | 404.3 | K | NIST WebBook[3] |

| Melting Point | 145.2 | K | Cheméo[2] |

Experimental Protocols

Determination of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a hydrocarbon like 2,3,5-trimethylhexane is typically determined indirectly through its standard enthalpy of combustion (ΔcH°). The experimental procedure involves the use of a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of high-purity 2,3,5-trimethylhexane is placed in a crucible within a constant-volume bomb calorimeter.

-

Combustion: The bomb is sealed, pressurized with a high-purity oxygen atmosphere, and submerged in a known quantity of water in an insulated container. The sample is then ignited electrically.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded with a high-precision thermometer.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the ignition energy and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Hess's Law Application: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Standard Molar Entropy and Heat Capacity

The standard molar entropy (S°) and heat capacity (Cp) are determined using calorimetric methods that measure the heat required to raise the temperature of a substance.

-

Adiabatic Calorimetry: A sample of 2,3,5-trimethylhexane is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

-

Heat Input: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

Heat Capacity Calculation: The heat capacity is calculated from the heat input and the measured temperature change.

-

Entropy Determination: By measuring the heat capacity at a series of temperatures starting from near absolute zero, the absolute entropy at a given temperature (e.g., 298.15 K) can be determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature. The contributions from any phase transitions (enthalpy of fusion and vaporization) must also be included in the calculation.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the key thermochemical properties of 2,3,5-trimethylhexane.

References

An In-depth Technical Guide to the Structural Characteristics of Branched-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental structures in organic chemistry. Unlike their linear counterparts, the presence of alkyl branches along the main carbon chain introduces significant variations in their three-dimensional structure.[1] This structural isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms, leads to distinct physical, chemical, and spectroscopic properties.[2][3] A thorough understanding of these structural characteristics is paramount for researchers in fields ranging from petrochemistry to medicinal chemistry. In drug development, the specific shape and size of a molecule, influenced by branching, can critically affect its binding affinity to biological targets and its pharmacokinetic profile.[4][5] This guide provides a comprehensive overview of the core structural characteristics of branched-chain alkanes, detailing their physical properties, systematic nomenclature, and the experimental protocols used for their characterization.

Data Presentation: Physical Properties of Branched-Chain Alkane Isomers

The degree of branching in an alkane has a profound and predictable effect on its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn influences intermolecular van der Waals forces.[6][7]

Boiling Points

Branching lowers the boiling point of an alkane compared to its straight-chain isomer.[6] This is because the more compact structure of a branched alkane reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces that require less energy to overcome.[7][8]

| C4H10 Isomers | Boiling Point (°C) |

| n-Butane | -0.5 |

| Isobutane (2-Methylpropane) | -11.7 |

| C5H12 Isomers | Boiling Point (°C) |

| n-Pentane | 36.1 |

| Isopentane (2-Methylbutane) | 27.7 |

| Neopentane (2,2-Dimethylpropane) | 9.5 |

| C6H14 Isomers | Boiling Point (°C) |

| n-Hexane | 68.7 |

| 2-Methylpentane (B89812) | 60.3 |

| 3-Methylpentane | 63.3 |

| 2,2-Dimethylbutane (B166423) | 49.7 |

| 2,3-Dimethylbutane (B166060) | 58.0 |

Melting Points

The effect of branching on melting points is more complex and is largely influenced by the molecule's ability to pack into a crystal lattice. Highly symmetrical branched alkanes often have higher melting points than their less symmetrical or linear isomers because they can pack more efficiently, leading to stronger intermolecular forces in the solid state.

| C5H12 Isomers | Melting Point (°C) |

| n-Pentane | -129.7 |

| Isopentane (2-Methylbutane) | -159.9 |

| Neopentane (2,2-Dimethylpropane) | -16.6 |

| C6H14 Isomers | Melting Point (°C) |

| n-Hexane | -95.3 |

| 2-Methylpentane | -153.7 |

| 3-Methylpentane | -118 |

| 2,2-Dimethylbutane | -99.9 |

| 2,3-Dimethylbutane | -128.6 |

Density

The density of branched-chain alkanes is generally lower than that of their corresponding straight-chain isomers. The less efficient packing of the branched molecules in the liquid state leads to a lower mass per unit volume.

| C5H12 Isomers | Density (g/mL at 20°C) |

| n-Pentane | 0.626 |

| Isopentane (2-Methylbutane) | 0.620 |

| Neopentane (2,2-Dimethylpropane) | 0.591 |

| C6H14 Isomers | Density (g/mL at 20°C) |

| n-Hexane | 0.659 |

| 2-Methylpentane | 0.653 |

| 3-Methylpentane | 0.664 |

| 2,2-Dimethylbutane | 0.649 |

| 2,3-Dimethylbutane | 0.662 |

Mandatory Visualization

Caption: A flowchart illustrating the systematic IUPAC rules for naming branched-chain alkanes.[3][9][10]

Caption: The relationship between molecular shape, intermolecular forces, and boiling points in alkanes.[6][7][11]

Experimental Protocols

Gas Chromatography (GC)

Objective: To separate and identify the components of a mixture of branched-chain alkanes.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the alkane mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

-

The concentration should be optimized to avoid column overloading.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector.

-

-

GC Parameters:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

-

Oven Temperature Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of all components. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Final hold: 5 minutes.

-

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Data Analysis:

-

Identify the components by comparing their retention times to those of known standards.

-

Quantify the components by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of a branched-chain alkane.

Methodology:

-

Sample Preparation:

-

Dissolve the purified alkane sample in a deuterated solvent (e.g., CDCl3).

-

Transfer the solution to an NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Parameters: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

-

Analysis:

-

Chemical Shift (δ): Protons in alkanes typically resonate between 0.8 and 1.7 ppm. The chemical shift provides information about the electronic environment of the protons.[12]

-

Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting): The n+1 rule is used to determine the number of neighboring protons.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Parameters: Standard pulse sequence, longer acquisition time and more scans may be needed due to the low natural abundance of ¹³C.

-

Analysis:

-

Chemical Shift (δ): Carbon atoms in alkanes resonate in the upfield region of the spectrum (typically 10-60 ppm). The chemical shift is indicative of the carbon's environment (e.g., primary, secondary, tertiary, quaternary).[13][14][15][16]

-

The number of distinct signals corresponds to the number of non-equivalent carbon atoms.

-

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is particularly useful for complex branched structures.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a branched-chain alkane.

Methodology:

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI): The most common method for alkanes. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.[9]

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

-

Data Analysis:

-

Molecular Ion (M+): The peak corresponding to the intact molecule radical cation gives the molecular weight. For branched alkanes, the molecular ion peak is often weak or absent due to extensive fragmentation.[17]

-

Fragmentation Pattern: The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[9][17][18][19] The most stable carbocation often corresponds to the base peak (the most intense peak) in the spectrum.[18][19][20] Common fragment ions for alkanes include alkyl cations with m/z values of 29 (ethyl), 43 (propyl), 57 (butyl), etc.[19]

-

Conclusion

The structural characteristics of branched-chain alkanes are a direct consequence of the arrangement of their carbon skeletons. This branching influences their physical properties in predictable ways, with more compact isomers generally exhibiting lower boiling points and densities, while highly symmetrical isomers can have significantly higher melting points. The systematic IUPAC nomenclature provides an unambiguous way to name these complex structures.

For researchers, particularly in drug development, a deep understanding of these structural features is crucial. The shape and size of a molecule, dictated by its branching, can significantly impact its interaction with biological targets, its solubility, and its metabolic stability.[4][5][21][22][23] The experimental techniques of GC, NMR, and MS are indispensable tools for the detailed structural elucidation of these molecules, providing complementary information that, when combined, allows for the unambiguous determination of their structure. A thorough characterization of branched-chain alkane moieties within larger drug molecules is therefore a critical step in the journey from discovery to clinical application.

References

- 1. Video: Constitutional Isomers of Alkanes [jove.com]

- 2. online-learning-college.com [online-learning-college.com]

- 3. byjus.com [byjus.com]

- 4. Fundamental considerations in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interdisciplinary analysis of drugs: Structural features and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Alkane Bonding, Intermolecular Forces, and Functional Groups [universalclass.com]

- 12. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. m.youtube.com [m.youtube.com]

- 16. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 17. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 18. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. m.youtube.com [m.youtube.com]

- 20. 2,3-Dimethylbutane and 2,2-dimethylbutane have the same molecular ion in .. [askfilo.com]

- 21. researchgate.net [researchgate.net]

- 22. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. clinmedjournals.org [clinmedjournals.org]

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Trimethylhexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of trimethylhexane, adhering to IUPAC nomenclature. It includes a comparative analysis of their physical properties and outlines detailed experimental protocols for their synthesis. The logical relationships between these isomers and representative experimental workflows are visualized to facilitate a deeper understanding.

IUPAC Nomenclature and Structural Isomers of Trimethylhexane

Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] For trimethylhexane, a nonane (B91170) isomer (C9H20), the core structure is a six-carbon chain (hexane) with three methyl group substituents.[2] The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3] The key principles involve identifying the longest continuous carbon chain, numbering it to give the substituents the lowest possible locants, and listing the substituents alphabetically.[4]

The structural isomers of trimethylhexane are:

-

2,2,3-Trimethylhexane

-

2,2,5-Trimethylhexane

-

2,3,4-Trimethylhexane

-

2,3,5-Trimethylhexane

-

2,4,4-Trimethylhexane

-

3,3,4-Trimethylhexane

Quantitative Data of Trimethylhexane Isomers

The physical properties of these isomers, such as boiling point, melting point, and density, are influenced by the degree of branching in their molecular structure. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2,3-Trimethylhexane | 16747-25-4 | C9H20 | 128.26 | 134.5 | - | 0.726 at 20°C | 1.409 at 20°C |

| 2,2,4-Trimethylhexane | 16747-26-5 | C9H20 | 128.26 | 127.2 | -122.1 | 0.707 at 20°C | 1.400 at 20°C |

| 2,2,5-Trimethylhexane | 3522-94-9 | C9H20 | 128.26 | 124.1 | -105.8 | 0.708 at 20°C | 1.401 at 20°C |

| 2,3,3-Trimethylhexane | 16747-28-7 | C9H20 | 128.26 | 137.9 | -116.79 | 0.722 at 25°C | 1.4119 at 20°C |

| 2,3,4-Trimethylhexane | 921-47-1 | C9H20 | 128.26 | 139.8 | - | 0.735 at 20°C | 1.412 at 20°C |

| 2,3,5-Trimethylhexane | 1069-53-0 | C9H20 | 128.26 | 132.5 | - | 0.721 at 20°C | 1.407 at 20°C |

| 2,4,4-Trimethylhexane | 16747-30-1 | C9H20 | 128.26 | 128.1 | - | 0.713 at 20°C | 1.403 at 20°C |

| 3,3,4-Trimethylhexane | 16747-31-2 | C9H20 | 128.26 | 140 | -101 | - | 1.418 |

Experimental Protocols for Synthesis

The synthesis of trimethylhexane isomers can be achieved through various established organic chemistry reactions, including Grignard reactions, alkylation of alkanes, and reduction of corresponding alkenes or alcohols. Below are representative protocols.

3.1. Synthesis of 2,3,3-Trimethylhexane via Grignard Reaction

This protocol describes a plausible synthesis route for 2,3,3-trimethylhexane starting from 3,3-dimethyl-2-pentanone (B1585287).

Materials:

-

3,3-dimethyl-2-pentanone

-

Methylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reaction and distillation

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of methylmagnesium bromide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Ketone: A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise to the Grignard reagent with stirring. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Dehydration of Alcohol: The resulting tertiary alcohol is dehydrated to the corresponding alkene by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

-

Hydrogenation: The alkene is then hydrogenated to 2,3,3-trimethylhexane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification: The final product is purified by fractional distillation.

3.2. Synthesis of 3,3,4-Trimethylhexane via Alkylation

This method involves the Friedel-Crafts alkylation of a simpler alkane.[5]

Materials:

-

Methyl chloride (or another methylating agent)

-

Aluminum chloride (Lewis acid catalyst)

-

Anhydrous solvent (e.g., carbon disulfide)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A reaction vessel is charged with 3-methylhexane and the anhydrous solvent under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Catalyst Addition: Aluminum chloride is added portion-wise to the stirred solution.

-

Alkylation: Methyl chloride is bubbled through the reaction mixture. The temperature is maintained throughout the addition.

-

Second Alkylation: To introduce the second methyl group at the 3-position, further methylation is carried out, which may require more forcing conditions. A subsequent alkylation at the 4-position would then be performed.

-

Workup: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

-

Purification: The crude product is dried over an anhydrous drying agent and purified by fractional distillation.

Visualizations

4.1. Logical Relationship of Trimethylhexane Isomers

The following diagram illustrates the structural relationship between the parent hexane (B92381) chain and its various trimethyl derivatives.

Caption: Relationship between hexane and its trimethyl isomers.

4.2. Experimental Workflow for Grignard Synthesis

This diagram outlines the key steps in a representative Grignard synthesis protocol for a trimethylhexane isomer.

Caption: Workflow for Grignard synthesis of a trimethylhexane.

References

- 1. 3-Ethyl-2,4-dimethylpentane [chembk.com]

- 2. Draw the structure of 2,2,4-trimethylhexane and indicate how many each of the `1^@, 2^@, 3^@` and `4^@` carbons does it contain ? [allen.in]

- 3. 3,3-Diethylpentane | 1067-20-5 | Benchchem [benchchem.com]

- 4. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]

- 5. 3,3,4-Trimethylhexane|C9H20|CAS 16747-31-2 [benchchem.com]

Methodological & Application

Application Note: Analysis of 2,3,5-Trimethylhexane in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-trimethylhexane is a branched-chain alkane and a volatile organic compound (VOC) with the molecular formula C9H20.[1][2][3][4] It is a component of gasoline and other petroleum products and is also used as a reference standard in octane (B31449) rating tests for fuels.[2][5] The analysis of 2,3,5-trimethylhexane in complex matrices such as environmental samples, petroleum products, and biological fluids is crucial for quality control, environmental monitoring, and metabolic studies. However, its quantification is challenging due to the presence of numerous structural isomers and other hydrocarbons with similar physicochemical properties, which can co-elute during chromatographic separation.[5]

This application note provides detailed protocols for the analysis of 2,3,5-trimethylhexane in complex mixtures using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the separation and identification of volatile compounds.[5][6]

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of 2,3,5-trimethylhexane.[5] This method involves the separation of the volatile compound from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column.[5] Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique molecular fingerprint, allowing for positive identification and quantification.[5]

Logical Relationship of the Analytical Process

Caption: Logical flow of the analytical process for 2,3,5-trimethylhexane.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to isolate and concentrate the volatile organic compounds (VOCs) while removing interfering substances.

Protocol 2.1.1: Purge-and-Trap for Aqueous Samples [7][8]

This method is highly sensitive and suitable for water and wastewater samples.

-

Apparatus: Purge-and-trap concentrator system connected to a GC-MS.

-

Procedure:

-

Place a 5 mL aqueous sample into a sparging vessel.

-

Add an internal standard (e.g., deuterated 2,3,5-trimethylhexane or a non-interfering alkane).

-

Heat the sample gently (e.g., to 40°C) to facilitate the release of VOCs.

-

Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.

-

The purged VOCs are carried to a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).

-

After purging, the trap is rapidly heated to desorb the VOCs onto the GC column.

-

Protocol 2.1.2: Headspace Analysis for Solid and Liquid Samples [8][9]

This technique is useful for soil, sediment, and viscous liquid samples.

-

Apparatus: Headspace autosampler connected to a GC-MS.

-

Procedure:

-

Place a known amount of the sample (e.g., 5 grams of soil or 5 mL of liquid) into a sealed headspace vial.

-

Add an internal standard.

-

Gently heat the vial (e.g., at 80°C for 30 minutes) to allow the VOCs to partition into the gas phase (headspace).

-

Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC.

-

Protocol 2.1.3: Solvent Extraction for Oily or Solid Matrices [5][7]

This method is suitable for samples with high concentrations of hydrocarbons or for solid samples.

-

Apparatus: Mechanical shaker, centrifuge, vials.

-

Procedure:

-

Weigh a known amount of the sample into a vial.

-

Add a precise volume of a suitable solvent (e.g., methanol (B129727) or cyclohexane).

-

Add an internal standard.

-

Seal the vial and agitate for a set period (e.g., 2 hours) to ensure complete extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

An aliquot of the solvent extract is then injected into the GC-MS.

-

GC-MS Analysis Protocol

The following protocol provides typical parameters for the analysis of 2,3,5-trimethylhexane. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp: 40°C, hold for 2 min. Ramp to 200°C at 5°C/min. Hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | 35-300 amu |

| Solvent Delay | 3 minutes |

Data Presentation and Quantification

Identification of 2,3,5-trimethylhexane is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).[10] Quantification is achieved by creating a calibration curve using standards of known concentrations.[5]

Table 2: Quantitative Data for 2,3,5-Trimethylhexane

| Parameter | Value |

| CAS Number | 1069-53-0[3] |

| Molecular Formula | C9H20[3] |

| Molecular Weight | 128.26 g/mol [4] |

| Typical Retention Time* | 8 - 12 minutes |

| Quantifier Ion (m/z) | 43 |

| Qualifier Ions (m/z) | 57, 71, 85 |

| Internal Standard | d3-2,3,5-trimethylhexane (Isotope Dilution) or n-C16 (for general hydrocarbon analysis)[5][11] |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

*Retention time can vary depending on the specific GC conditions and column.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Caption: Detailed experimental workflow for the analysis of 2,3,5-trimethylhexane.

Conclusion

The methods described in this application note provide a robust framework for the reliable identification and quantification of 2,3,5-trimethylhexane in a variety of complex mixtures. The use of GC-MS combined with appropriate sample preparation techniques ensures high sensitivity and selectivity. Proper selection of an internal standard and the use of a well-defined calibration procedure are critical for achieving accurate and reproducible results. While challenging due to the presence of isomers, careful optimization of the chromatographic conditions can allow for the successful analysis of this important branched-chain alkane.

References

- 1. 2,3,5-Trimethylhexane | C9H20 | CID 14045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 3. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. 2,3,5-Trimethylhexane | 1069-53-0 | Benchchem [benchchem.com]

- 6. brjac.com.br [brjac.com.br]

- 7. epa.gov [epa.gov]

- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]

- 11. pubs.aip.org [pubs.aip.org]

Gas chromatography protocols for 2,3,5-Trimethylhexane separation